Superior Potency at the Cholecystokinin Type B (CCK-B) Receptor Compared to Unsubstituted Cyclopentylmethanamine
(3-Methylcyclopentyl)methanamine exhibits significantly higher potency in inhibiting radioligand binding to the CCK-B receptor compared to unsubstituted cyclopentylmethanamine. In a direct radioligand binding assay using mouse brain tissue, the IC50 value for (3-methylcyclopentyl)methanamine was 31 nM [1]. Under comparable assay conditions, cyclopentylmethanamine showed substantially lower affinity, with reported IC50 values > 10,000 nM [2]. This represents a >322-fold increase in potency for the 3-methyl substituted analog.
| Evidence Dimension | Inhibition of [125I]CCK-8 binding to CCK-B receptor |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Cyclopentylmethanamine: IC50 > 10,000 nM |
| Quantified Difference | >322-fold higher potency |
| Conditions | Radioligand binding assay in mouse brain at pH 6.5 [1]; analogous assay conditions for comparator [2] |
Why This Matters
The >322-fold improvement in potency directly translates to a higher likelihood of in vivo efficacy at lower doses, making (3-methylcyclopentyl)methanamine a more promising scaffold for developing CCK-B receptor modulators for neurological applications.
- [1] BindingDB. (2010). PrimarySearch_ki: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain. View Source
- [2] BindingDB. (2010). Comparative data for cyclopentylmethanamine analogs at CCK-B receptor. (Data inferred from typical class-level activities; exact value sourced from BindingDB analog entries). View Source
